Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-
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Overview
Description
Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is a complex organic compound with the molecular formula C22H22N2O. It is known for its unique structure, which includes a secondary amide group and aromatic rings. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- typically involves the reaction of 3-(bis(phenylmethyl)amino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in an appropriate solvent, followed by purification steps to isolate the compound .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the bis(phenylmethyl)amino group.
N-Phenylacetamide: Another related compound with a simpler structure.
Uniqueness
Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is unique due to its bis(phenylmethyl)amino group, which imparts distinct chemical properties and potential biological activities .
Properties
CAS No. |
29103-60-4 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[3-(dibenzylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O/c1-18(25)23-21-13-8-14-22(15-21)24(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
HQLFTQUBRWAEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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